2-Amino-5,6-dichlorobenzothiazole
Overview
Description
2-Amino-5,6-dichlorobenzothiazole is an aromatic heterocyclic compound with the molecular formula C7H4Cl2N2S. This compound is a derivative of benzothiazole, characterized by the presence of amino and dichloro substituents on the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6-dichlorobenzothiazole typically involves the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine. The reaction is carried out in acetic acid at a temperature below 5°C for 30 minutes, followed by stirring at room temperature for 10 hours. The product is then precipitated, filtered, and recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,6-dichlorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
2-Amino-5,6-dichlorobenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4,6-dichlorobenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Chlorobenzothiazole
Comparison: 2-Amino-5,6-dichlorobenzothiazole is unique due to the specific positioning of the amino and dichloro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of two chlorine atoms in the 5 and 6 positions can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
5,6-dichloro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHTBMTSUEBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024477 | |
Record name | 2-Amino-5,6-dichlorobenzothiazole | |
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Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
24072-75-1 | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-5,6-dichlorobenzothiazole | |
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Record name | 5,6-Dichloro-2-benzothiazolamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024072751 | |
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Record name | 2-Benzothiazolamine, 5,6-dichloro- | |
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Record name | 2-Amino-5,6-dichlorobenzothiazole | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichlorobenzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P3YF9P8H | |
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Melting Point |
347 to 356 °F (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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